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Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various

physiological and pathological processes, including inflammation, infectious diseases, and

cancer. A key executioner of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL)

protein. Upon induction of necroptosis, Receptor-Interacting Protein Kinase 3 (RIPK3)

phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane,

and subsequent membrane disruption. The detection of phosphorylated MLKL (pMLKL) is,

therefore, a crucial indicator of necroptotic cell death. This document provides a detailed

protocol for the detection of pMLKL by Western blot, a fundamental technique for studying this

cell death modality.

Signaling Pathway: Necroptosis and MLKL
Phosphorylation
The necroptosis signaling cascade is initiated by various stimuli, such as Tumor Necrosis

Factor (TNF). In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a

signaling complex known as the necrosome. Within this complex, RIPK3 becomes activated

and phosphorylates MLKL at specific serine and threonine residues (Ser345 in mouse,

Thr357/Ser358 in human).[1] This phosphorylation event induces a conformational change in

MLKL, leading to its oligomerization and the exposure of its N-terminal four-helix bundle
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domain.[2] These MLKL oligomers then translocate to the plasma membrane, where they are

believed to form pores, leading to ion influx, cell swelling, and eventual lysis.
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Figure 1. Necroptosis signaling pathway leading to MLKL phosphorylation.

Experimental Protocol: Western Blot for
Phosphorylated MLKL
This protocol provides a step-by-step guide for the detection of pMLKL in cell lysates.

Materials and Reagents
Table 1: Reagents and Buffers

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.stellarscientific.com/blog/should-i-choose-wet-or-dry-transfer-methods-for-my-western-blots/
https://www.benchchem.com/product/b2560655?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2560655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent/Buffer Composition Storage

RIPA Lysis Buffer

50 mM Tris-HCl, pH 7.4, 150

mM NaCl, 1% NP-40, 0.5%

Sodium Deoxycholate, 0.1%

SDS, 1 mM EDTA

4°C

Protease Inhibitor Cocktail

Commercial cocktail or custom

mix (e.g., PMSF, aprotinin,

leupeptin)

-20°C

Phosphatase Inhibitor Cocktail

Commercial cocktail or custom

mix (e.g., Sodium Fluoride,

Sodium Orthovanadate, β-

glycerophosphate)

4°C or -20°C

Laemmli Sample Buffer (4X)

250 mM Tris-HCl, pH 6.8, 8%

SDS, 40% Glycerol, 0.02%

Bromophenol Blue, 20% β-

mercaptoethanol (add fresh)

Room Temperature

Tris-Glycine-SDS Running

Buffer (10X)

250 mM Tris, 1.92 M Glycine,

1% SDS
Room Temperature

Transfer Buffer (10X) 250 mM Tris, 1.92 M Glycine Room Temperature

TBST (10X)
1 M Tris-HCl, pH 7.6, 1.5 M

NaCl, 1% Tween-20
Room Temperature

Blocking Buffer
5% (w/v) Bovine Serum

Albumin (BSA) in TBST
4°C

Primary Antibody Dilution

Buffer
5% (w/v) BSA in TBST 4°C

Secondary Antibody Dilution

Buffer

5% (w/v) non-fat dry milk in

TBST
4°C

Experimental Workflow
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Figure 2. Experimental workflow for Western blotting of pMLKL.
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Step-by-Step Methodology
1. Sample Preparation (Cell Lysis)

Positive Control: To induce necroptosis and generate a positive control lysate, treat

susceptible cell lines (e.g., HT-29, L929) with appropriate stimuli. A common treatment is a

combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).[3]

Negative Control: Use untreated cells or cells from an MLKL knockout cell line as a negative

control.[3][4]

Place cell culture dishes on ice and wash cells with ice-cold PBS.

Aspirate PBS and add ice-cold RIPA Lysis Buffer supplemented with protease and

phosphatase inhibitors.[5][6][7]

Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

2. Protein Quantification

Determine the protein concentration of each lysate using a BCA protein assay kit.

Normalize all samples to the same protein concentration with RIPA Lysis Buffer.

3. SDS-PAGE

Prepare protein samples by adding 1/3 volume of 4X Laemmli sample buffer to the lysate.

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

Load 20-50 µg of total protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-

stained protein ladder.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.abcam.com/en-us/technical-resources/target-tips/mixed-lineage-kinase-domain-like-proteinmlkl
https://www.abcam.com/en-us/technical-resources/target-tips/mixed-lineage-kinase-domain-like-proteinmlkl
https://www.abcam.com/en-us/technical-resources/guides/western-blot-guide/recommended-controls-for-western-blot
https://www.ptglab.com/news/blog/lysate-preparation-why-is-ripa-buffer-best-for-western-blot/
https://www2.nau.edu/fpm/documents/RIPAbuffer.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011565_RIPA_Buff_UG_ND.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2560655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Run the gel in 1X Tris-Glycine-SDS Running Buffer at 100-150V until the dye front reaches

the bottom of the gel.

4. Protein Transfer

Equilibrate the gel in 1X Transfer Buffer for 10-15 minutes.

Activate a PVDF membrane by incubating in methanol for 1 minute, followed by a brief rinse

in transfer buffer.

Assemble the transfer sandwich (sponge - filter paper - gel - PVDF membrane - filter paper -

sponge).

Perform the transfer using either a wet or semi-dry transfer system. Wet transfer is often

recommended for better efficiency with a broader range of protein sizes.[1][2][8][9][10]

Wet Transfer: Transfer at 100V for 60-90 minutes in a cold room or with an ice pack.

Semi-Dry Transfer: Transfer at 15-25V for 30-60 minutes.

After transfer, verify protein transfer by staining the membrane with Ponceau S.

5. Blocking

Wash the membrane briefly with TBST.

Incubate the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature

with gentle agitation.

6. Antibody Incubation

Incubate the membrane with the primary antibody against pMLKL diluted in Primary Antibody

Dilution Buffer. Incubation can be performed for 2 hours at room temperature or overnight at

4°C with gentle agitation.

Wash the membrane three times for 5-10 minutes each with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody diluted in Secondary

Antibody Dilution Buffer for 1 hour at room temperature with gentle agitation.

Wash the membrane three times for 10-15 minutes each with TBST.

Table 2: Recommended Antibody Dilutions and Expected Band Size

Antibody Host Species
Phosphorylati
on Site

Recommended
Dilution

Expected
Band Size

Phospho-MLKL Rabbit Ser345 (mouse) 1:1000 ~54 kDa

Phospho-MLKL Rabbit Ser358 (human) 1:1000 ~54 kDa

Total MLKL Rabbit/Mouse - 1:1000 ~54 kDa

Loading Control

(e.g., β-actin,

GAPDH)

Mouse/Rabbit - 1:1000 - 1:5000 Varies

7. Detection and Data Analysis

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

Incubate the membrane with the substrate for 1-5 minutes.

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Perform densitometric analysis of the bands using appropriate software. Normalize the

pMLKL signal to the total MLKL or a loading control.

Troubleshooting
Table 3: Common Issues and Solutions in pMLKL Western Blotting
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Issue Possible Cause Suggested Solution

No or Weak Signal
Inefficient induction of

necroptosis

Optimize the concentration

and incubation time of

necroptosis-inducing agents.

Inactive phosphatase inhibitors
Use fresh or properly stored

phosphatase inhibitors.

Poor antibody performance

Use a validated antibody at the

recommended dilution. Include

a positive control.

Insufficient protein loading
Increase the amount of protein

loaded per lane (up to 50 µg).

High Background Insufficient blocking

Increase blocking time to 2

hours or use a different

blocking agent.

Antibody concentration too

high

Optimize the primary and

secondary antibody

concentrations by performing a

titration.

Inadequate washing
Increase the number and

duration of wash steps.

Non-specific Bands Antibody cross-reactivity

Use a more specific

monoclonal antibody. Perform

a BLAST search of the

immunogen sequence.

Protein degradation

Ensure protease inhibitors are

added to the lysis buffer and

samples are kept on ice.

Conclusion
This detailed protocol provides a robust framework for the detection and semi-quantitative

analysis of phosphorylated MLKL by Western blot. By carefully following these steps and
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incorporating appropriate controls, researchers can reliably assess the activation of the

necroptosis pathway in their experimental models. This is of paramount importance for

advancing our understanding of necroptosis in health and disease and for the development of

novel therapeutic strategies targeting this cell death pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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